molecular formula C17H19N5O3 B2673778 N-(2-methoxyethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 942008-74-4

N-(2-methoxyethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2673778
CAS No.: 942008-74-4
M. Wt: 341.371
InChI Key: VASKDZPNNWSSGQ-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.371. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

N-(2-methoxyethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide and its derivatives have been explored for their potential anticancer activities. Al-Sanea et al. (2020) synthesized various compounds where aryloxy groups were attached to the pyrimidine ring, leading to one compound showing appreciable cancer cell growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020).

Coordination Complexes and Antioxidant Activity

The study by Chkirate et al. (2019) involved synthesizing pyrazole-acetamide derivatives and their coordination complexes, revealing significant antioxidant activity. These complexes exhibited diverse supramolecular architectures, indicating potential in various biochemical applications (Chkirate et al., 2019).

Anticonvulsant Activity

Research on omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, which are structurally related to this compound, has shown potential anticonvulsant activities. Aktürk et al. (2002) identified a compound in this series that was particularly active against seizures induced by maximal electroshock (Aktürk et al., 2002).

Herbicide Applications

In the agricultural sector, certain chloroacetamide derivatives, closely related to the compound , have been used as herbicides. Weisshaar and Böger (1989) explored chloroacetamides like alachlor and metazachlor, which are effective in controlling weeds in various crops (Weisshaar & Böger, 1989).

Antimicrobial and Anti-Inflammatory Activities

Saravanan et al. (2010) synthesized novel thiazole derivatives incorporating pyrazole moiety, which exhibited significant anti-bacterial and anti-fungal activities. Such compounds could be beneficial in developing new antimicrobial agents (Saravanan et al., 2010).

Comparative Metabolism Studies

Coleman et al. (2000) conducted comparative metabolism studies on chloroacetamide herbicides in human and rat liver microsomes, contributing to our understanding of the metabolic pathways and potential toxicological profiles of such compounds (Coleman et al., 2000).

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-12-14-10-19-22(13-6-4-3-5-7-13)16(14)17(24)21(20-12)11-15(23)18-8-9-25-2/h3-7,10H,8-9,11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASKDZPNNWSSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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